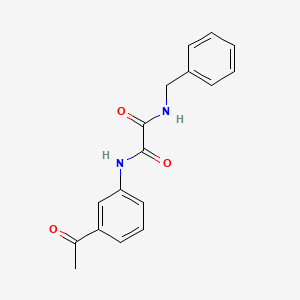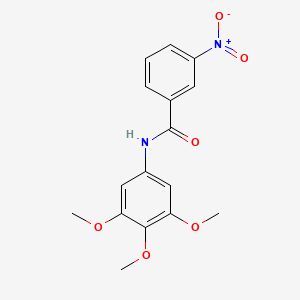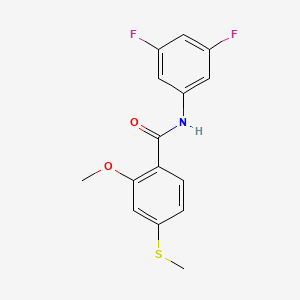![molecular formula C17H16ClN3O B4393449 {1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4393449.png)
{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide
Overview
Description
{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of {1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been suggested that the compound may inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation.
Biochemical and Physiological Effects
Studies have shown that {1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide can induce various biochemical and physiological effects in cancer cells. For instance, it has been found to increase the expression of pro-apoptotic proteins while decreasing the expression of anti-apoptotic proteins. Moreover, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using {1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide in lab experiments is its potential therapeutic applications. Moreover, the compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on {1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide. One possible direction is to investigate its potential as a combination therapy with other anticancer agents. Moreover, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Additionally, the compound's potential as an antimicrobial agent warrants further investigation.
Scientific Research Applications
{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide has been investigated for its potential therapeutic applications in various scientific research studies. For instance, it has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
N-[1-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-12(19-11-22)17-20-15-8-4-5-9-16(15)21(17)10-13-6-2-3-7-14(13)18/h2-9,11-12H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGBFDGGHHMHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4393369.png)



![1,3-dimethyl-5,5-bis[2-oxo-2-(1-piperidinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4393402.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4393403.png)
![methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4393432.png)
![5-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4393438.png)

![2-{2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B4393454.png)
![N-benzyl-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4393462.png)

![2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4393471.png)
![methyl 4-({[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4393481.png)